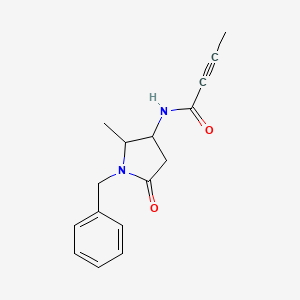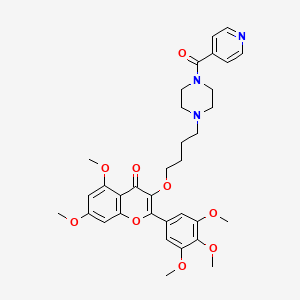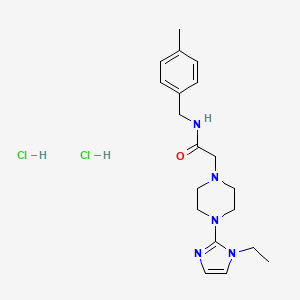
5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C4H3ClF2N2O and its molecular weight is 168.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Background and Structural Significance
The 1,3,4-oxadiazole ring, a five-membered aromatic ring, features prominently in synthetic molecules, including 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole. This ring structure facilitates binding with various enzymes and receptors in biological systems through multiple weak interactions, leading to a wide range of bioactivities. Research in developing 1,3,4-oxadiazole-based derivatives has surged, given their therapeutic potential across various medical fields, such as anticancer, antibacterial, and antiviral treatments (Verma et al., 2019).
Synthesis and Biological Roles
1,3,4-Oxadiazoles, including derivatives like this compound, are synthesized through innovative methods. These compounds play a crucial role in new medicinal species development for treating numerous diseases, showcasing their importance in heterocyclic chemistry and drug discovery (Nayak & Poojary, 2019).
Pharmacological Developments
Recent research highlights the synthesis and pharmacology of oxadiazole derivatives, including 1,3,4- and 1,2,4-oxadiazoles. These compounds exhibit significant pharmacological activities, such as antimicrobial and anticancer properties, due to their ability to form hydrogen bond interactions with biomacromolecules. This highlights the potential of this compound in various therapeutic applications (Wang et al., 2022).
Metal-Ion Sensing Applications
Furthermore, 1,3,4-oxadiazole scaffolds, including functional derivatives, have been explored for metal-ion sensing applications. Their photoluminescent properties, combined with excellent thermal and chemical stability, make them ideal candidates for developing chemosensors. This extends the application of this compound beyond pharmacology into material science and analytical chemistry (Sharma et al., 2022).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of drugs like ranitidine , which targets the H2 receptors in the stomach to reduce acid production.
Mode of Action
The difluoromethylation process, which is a key part of this compound’s structure, is known to be crucial in functionalizing diverse fluorine-containing heterocycles . These heterocycles are core moieties of various biologically and pharmacologically active ingredients .
Biochemical Pathways
It’s worth noting that the compound’s difluoromethyl group plays a significant role in the functionalization of diverse fluorine-containing heterocycles , which are integral to various biochemical pathways.
Pharmacokinetics
The compound’s structure suggests potential for good bioavailability, given the presence of the difluoromethyl group, which is known to enhance the pharmacokinetic properties of various drugs .
Result of Action
The compound’s structure suggests potential for significant biological activity, given its ability to undergo difluoromethylation , a process known to enhance the biological activity of various drugs.
Action Environment
It’s worth noting that the reaction outcomes of similar compounds are known to be influenced by the reaction environment .
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2O/c5-1-2-8-4(3(6)7)9-10-2/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFXWKSXCVKOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-15-2 |
Source


|
| Record name | 5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
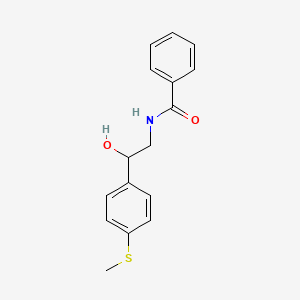
![tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B2821142.png)
![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)
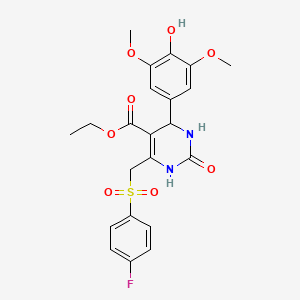
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)

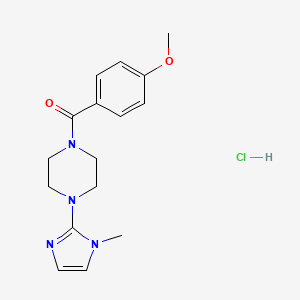
![N-{4-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821155.png)
![N-(3,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2821156.png)
